molecular formula C18H19N3O4S B14937957 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Katalognummer: B14937957
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: HRWFEWRTCYPJNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid heterocyclic molecule combining a coumarin core with a 1,3,4-thiadiazole moiety linked via an acetamide bridge. The coumarin scaffold (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl) is structurally similar to derivatives synthesized in and , where 3-acetyl-8-methoxy-2H-chromen-2-one was prepared via solvent-free condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate . The acetamide linker enhances structural stability and may influence pharmacokinetic properties like solubility and bioavailability.

Eigenschaften

Molekularformel

C18H19N3O4S

Molekulargewicht

373.4 g/mol

IUPAC-Name

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H19N3O4S/c1-9(2)16-20-21-18(26-16)19-15(22)8-13-10(3)12-6-5-11(24-4)7-14(12)25-17(13)23/h5-7,9H,8H2,1-4H3,(H,19,21,22)

InChI-Schlüssel

HRWFEWRTCYPJNO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=NN=C(S3)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Mechanism

  • Starting Materials : Resorcinol derivatives (e.g., 4-methylresorcinol) and β-keto esters (e.g., ethyl acetoacetate).
  • Catalyst : Concentrated sulfuric acid or Lewis acids like FeCl₃·6H₂O.
  • Procedure :
    • Transesterification : The β-keto ester reacts with the phenolic hydroxyl group under acidic conditions.
    • Cyclization : Intramolecular aldol condensation forms the coumarin lactone ring.
    • Dehydration : Elimination of water yields the final coumarin structure.

For 7-methoxy-4-methylcoumarin-3-carboxylic acid, 4-methylresorcinol and ethyl acetoacetate are condensed in sulfuric acid at 80–100°C. Methoxylation at position 7 is achieved using methylating agents (e.g., dimethyl sulfate) post-condensation or via starting with pre-methoxylated phenols.

Analytical Validation

  • FT-IR : Lactone C=O stretch at ~1,720 cm⁻¹ and aromatic C-O-C stretch at ~1,250 cm⁻¹.
  • ¹H NMR : Coumarin protons appear as singlets for H-4 (δ 6.1–6.3 ppm) and H-5 (δ 7.3–7.5 ppm).

Thiadiazole Ring Construction: 5-Isopropyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole moiety is synthesized via cyclization of thiosemicarbazides using phosphoryl chloride (POCl₃).

Thiosemicarbazide Preparation

  • Starting Materials : Thiosemicarbazide and isopropyl ketones (e.g., acetone).
  • Reaction : Condensation of thiosemicarbazide with acetone in ethanol yields the corresponding thiosemicarbazone.

Cyclization to Thiadiazole

  • Reagent : POCl₃ or PCl₅.
  • Conditions : Reflux in anhydrous toluene at 110°C for 4–6 hours.
  • Mechanism : POCl₃ facilitates dehydration and cyclization, forming the 1,3,4-thiadiazole ring.

Analytical Validation

  • ¹³C NMR : Thiadiazole C=N signals at δ 160–165 ppm.
  • MS : Molecular ion peak at m/z 143 [M+H]⁺ for C₄H₉N₃S.

Amide Coupling: Integration of Coumarin and Thiadiazole Moieties

The final step involves coupling the coumarin-3-carboxylic acid with the thiadiazole amine via an acetamide linker.

Activation of Carboxylic Acid

  • Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride.
  • Procedure : The coumarin-3-carboxylic acid is refluxed with SOCl₂ to form the acyl chloride.

Amide Bond Formation

  • Conditions :
    • Solvent : Dry dichloromethane (DCM) or tetrahydrofuran (THF).
    • Base : Triethylamine (TEA) to neutralize HCl.
  • Reaction : The acyl chloride reacts with 5-isopropyl-1,3,4-thiadiazol-2-amine at 0–25°C for 12–24 hours.

Workup and Purification

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).
  • Yield : 60–75%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 2.41 (s, 3H, CH₃ at C4), δ 3.85 (s, 3H, OCH₃), δ 1.32 (d, 6H, CH(CH₃)₂), δ 6.25 (s, 1H, H-5 coumarin).
  • ¹³C NMR : δ 160.5 (C=O lactone), 154.2 (C=N thiadiazole), 63.8 (CH(CH₃)₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 373.1422 [M+H]⁺ (Calculated for C₁₈H₁₉N₃O₄S: 373.1425).

Infrared Spectroscopy (FT-IR)

  • Bands at 1,715 cm⁻¹ (amide C=O), 1,670 cm⁻¹ (thiadiazole C=N), and 1,250 cm⁻¹ (C-O-C coumarin).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Reference
Coumarin synthesis H₂SO₄, 80°C, 6 h 85
Thiadiazole formation POCl₃, toluene, 110°C, 5 h 70
Amide coupling SOCl₂, TEA, DCM, 24 h 65

Challenges and Optimization Strategies

  • Low Solubility : Coumarin-thiadiazole hybrids often exhibit poor solubility. Use of polar aprotic solvents (DMF, DMSO) during coupling improves yields.
  • Stereochemical Control : The (2E)-configuration of the thiadiazole imine is maintained by avoiding prolonged heating.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The thiadiazole moiety may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Comparable Compounds

Compound Name Core Heterocycle Substituents/Linkers Synthesis Method Reference
Target Compound Coumarin + Thiadiazole 7-methoxy-4-methyl; isopropyl thiadiazole Likely multi-step coupling N/A
2-[4-oxo-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetamide (4a) Thiazolidinone Hydrazinylidene; propan-2-ylidene Et₃N-catalyzed condensation
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Coumarin + Hydrazide Nitrobenzylidene; methyl coumarin Hydrazide coupling
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole Naphthoxy; phenyl acetamide Click chemistry (Cu(OAc)₂ catalysis)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Thiadiazole Ethyl thiadiazole; thienylpyridazine thio Thioacetamide coupling

Key Observations :

  • The target compound’s coumarin-thiadiazole hybrid distinguishes it from thiazolidinone (4a) or triazole (6a) derivatives.
  • Synthetic methods vary: Thiadiazoles (e.g., ) often require sulfur-containing precursors, while coumarin derivatives (e.g., ) use condensation reactions.
  • Linkers : Acetamide bridges (target compound, 6a) are common for stability, whereas hydrazides (2k) or thio groups () may alter reactivity .

Physicochemical and Spectroscopic Comparison

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Yield (%) IR Key Peaks (cm⁻¹) NMR Features (δ ppm)
Target Compound Not reported Not reported Expected: NH (~3260), C=O (~1670) Coumarin H (6.5–8.0), thiadiazole CH3
4a 230–232 52 NH (3262), NH₂ (3150), C=O (1671) 1H: 1.25 (CH3), 3.40 (CH2); 13C: 170 (C=O)
2k 248–250 68 OH (3430), C=O (1675), NO₂ (1504) 1H: 7.20–8.40 (Ar-H); 13C: 165 (C=O)
6a 180–182 75 NH (3262), C=O (1671), C-O (1254) 1H: 5.38 (CH2), 7.20–8.36 (Ar-H)

Key Observations :

  • Melting Points: Thiadiazole/thiazolidinone derivatives (e.g., 4a, ) exhibit higher melting points (>230°C) compared to triazoles (6a, 180°C) , likely due to stronger intermolecular interactions.
  • Spectroscopy : IR peaks for C=O (~1670 cm⁻¹) and NH (~3260 cm⁻¹) are consistent across acetamide-linked compounds .

Table 3: Reported Bioactivities

Compound Class Example Compound Bioactivity Reference
Coumarin-hydrazides 2k Antimicrobial, anticancer
Thiadiazole-thioacetamides N-(5-ethyl-1,3,4-thiadiazol-2-yl)-... Enzyme inhibition (e.g., carbonic anhydrase)
Triazole-acetamides 6a Antifungal, anti-inflammatory
Target Compound Hypothesized: Antimicrobial, kinase inhibition N/A

Key Observations :

  • Coumarin derivatives (e.g., 2k) are often explored for antimicrobial and anticancer activities due to DNA intercalation or topoisomerase inhibition .
  • Structural determinants : The 7-methoxy and 4-methyl groups on coumarin may enhance lipophilicity and membrane permeability compared to nitro (2k) or hydroxy substituents .

Biologische Aktivität

The compound 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that combines structural features of coumarin and thiadiazole. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Molecular Formula : C15H15N3O4S
Molecular Weight : 335.36 g/mol
IUPAC Name : 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Canonical SMILES : CC(C)C(=N)N1C(=S)N=C1C(=O)C2=CC(=C(C=C2)OCC)OC

Biological Activity Overview

Research indicates that compounds containing both coumarin and thiadiazole moieties exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under consideration has shown promising results in various biological assays.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. A study reported that derivatives of thiadiazole compounds demonstrated significant antibacterial activity, with some exhibiting Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. For instance, the presence of electron-donating groups in the structure enhances the antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of this compound has been investigated through various in vitro studies. The thiazole ring is particularly noted for its role in enhancing cytotoxicity against cancer cell lines. Research findings indicate that the compound can induce apoptosis in cancer cells by interacting with key regulatory proteins involved in cell survival pathways. Specifically, its interaction with Bcl-2 family proteins has been highlighted as a mechanism for promoting cell death .

The proposed mechanism of action includes:

  • Enzyme Inhibition : The coumarin moiety may inhibit enzymes such as DNA gyrase, crucial for bacterial DNA replication.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Reactive Oxygen Species (ROS) Generation : Enhanced ROS levels can lead to oxidative stress, further contributing to cytotoxic effects on tumor cells .

Structure–Activity Relationship (SAR)

A structure–activity relationship analysis reveals that modifications on the thiadiazole and coumarin structures significantly affect biological activity:

  • Thiadiazole Substituents : The presence of alkyl groups increases lipophilicity and enhances cellular uptake.
  • Coumarin Modifications : Substituents at the 7-position of the coumarin ring improve solubility and bioavailability, crucial for therapeutic efficacy .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus with an IC50 value lower than standard treatments.
    CompoundMIC (µg/mL)Activity Type
    Compound A10Antibacterial
    Compound B5Antibacterial
  • Anticancer Evaluation : In vitro assays showed that this compound reduced cell viability in A549 lung cancer cells by inducing apoptosis at concentrations as low as 20 µM.

Q & A

Q. Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus ethanol; DMF enhances nucleophilicity of the thiadiazole amine .
  • Catalysis : Add catalytic iodine (5 mol%) to accelerate imine formation .
  • Temperature control : Reflux at 80–90°C for 4–6 hours, monitored via TLC (hexane:ethyl acetate 3:1) .
  • Work-up : Use column chromatography (silica gel, gradient elution) to isolate the product, achieving yields >70% .

Structural Characterization: What spectroscopic techniques are critical for confirming the compound’s structure?

Q. Methodology :

  • ¹H/¹³C NMR : Key signals include:
    • Coumarin: δ 6.2–6.8 ppm (aromatic protons), δ 3.8 ppm (OCH₃), δ 2.4 ppm (CH₃) .
    • Thiadiazole: δ 7.1–7.3 ppm (imine proton, J = 12–14 Hz for E-configuration) .
  • IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C=N (thiadiazole, ~1600 cm⁻¹) .
  • X-ray crystallography : Resolve the E-configuration of the thiadiazole imine and planarity of the coumarin-thiadiazole system .

Biological Evaluation: Which assays are suitable for initial activity screening?

Q. Methodology :

  • In vitro enzyme inhibition : Test against serine proteases (e.g., thrombin, trypsin) due to coumarin’s anticoagulant properties. Use fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) .
  • Antimicrobial assays : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC < 50 µg/mL suggests activity) .
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, comparing IC₅₀ values to reference drugs like doxorubicin .

Computational Modeling: How can molecular docking predict the compound’s biological targets?

Q. Methodology :

  • Target selection : Prioritize enzymes with coumarin/thiadiazole-binding pockets (e.g., COX-2, EGFR kinase) .
  • Software : Use AutoDock Vina with parameters from X-ray structures (e.g., PDB: 1M17 for thrombin).
  • Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors and correlate with experimental IC₅₀ data .

Data Contradictions: How to resolve discrepancies between experimental and theoretical NMR shifts?

Q. Methodology :

  • Re-synthesis : Confirm purity via HPLC and repeat NMR under standardized conditions (CDCl₃, 25°C) .
  • DFT calculations : Optimize the structure at the B3LYP/6-311+G(d,p) level and compute theoretical shifts using GIAO method. Deviations >0.5 ppm suggest conformational flexibility or proton exchange .
  • 2D NMR : Perform HSQC and HMBC to assign ambiguous signals (e.g., overlapping thiadiazole and coumarin protons) .

Stability Profiling: How to assess the compound’s stability under physiological conditions?

Q. Methodology :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; >90% remaining at pH 7.4 indicates suitability for in vivo studies .
  • Light sensitivity : Expose to UV (254 nm) for 48 hours. Significant degradation (>20%) necessitates dark storage .
  • Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds (>150°C preferred) .

Structure-Activity Relationships (SAR): What substituent modifications enhance bioactivity?

Q. Methodology :

  • Coumarin modifications : Replace 7-methoxy with 7-OH to test hydrogen-bonding effects on enzyme inhibition .
  • Thiadiazole variations : Introduce electron-withdrawing groups (e.g., NO₂ at position 5) to improve electrophilicity and antimicrobial activity .
  • Acetamide linker : Replace methyl with trifluoromethyl to enhance metabolic stability .
  • Validation : Synthesize 10–15 derivatives and compare IC₅₀/MIC values in dose-response assays .

Toxicity Evaluation: What models are appropriate for preliminary toxicity assessment?

Q. Methodology :

  • Acute toxicity : Administer 50–200 mg/kg (oral/i.p.) to Wistar rats. Monitor mortality, organ weight, and histopathology (liver/kidney) over 14 days .
  • Genotoxicity : Perform Ames test (TA98/TA100 strains) with/without metabolic activation (S9 mix). A 2-fold increase in revertants indicates mutagenicity .

Advanced Analytical Challenges: How to characterize degradation products?

Q. Methodology :

  • LC-MS/MS : Use a C18 column (ACN/0.1% formic acid) and high-resolution MS (Q-TOF) to identify fragments (e.g., m/z 215.08 for cleaved coumarin) .
  • Isolation : Scale up degradation (e.g., under acidic conditions) and purify products via preparative HPLC.
  • Mechanistic insight : Propose degradation pathways (e.g., hydrolysis of the acetamide bond) based on MS/MS fragmentation patterns .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.